molecular formula C12H20N4 B1479945 3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098091-27-9

3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B1479945
CAS No.: 2098091-27-9
M. Wt: 220.31 g/mol
InChI Key: CXCILFVGULMVHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as protodeboronation of pinacol boronic esters . Other methods could involve

Scientific Research Applications

Synthesis and Antibacterial Activity

Prasad (2021) reported on the synthesis of novel imidazo[1,2-a]pyrazin-6-yl ethan-1-amine derivatives with evaluated antibacterial activity. The synthesis involved O-alkylation, ethyl 2-(ethylthio)-2-iminoacetate reaction, and cyclization processes to produce compounds with potential antibacterial properties Prasad, K. (2021).

Advanced Synthetic Methods

Justyna et al. (2017) explored flash vacuum thermolysis for synthesizing imidazoazines from tert-butylimines, indicating an efficient method for generating structurally diverse heterocycles. This study highlights the versatility and regioselectivity in the formation of imidazoazine derivatives from various imines Justyna, K., et al. (2017).

Structural and Hirshfeld Surface Analysis

Dhanalakshmi et al. (2018) conducted a crystal structure and Hirshfeld surface analysis on imidazo[1,2-a]pyridine derivatives, providing insights into the molecular configurations and intermolecular interactions of these compounds. Such analyses are crucial for understanding the properties and potential applications of these heterocycles Dhanalakshmi, G., et al. (2018).

Catalytic Applications and Polymer Synthesis

Obuah et al. (2014) discussed the use of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes in the oligomerization and polymerization of ethylene, showcasing the role of such compounds in catalyzing significant polymerization reactions. The study emphasizes the solvent and co-catalyst dependency in achieving desired polymeric products Obuah, C., et al. (2014).

Copolymerization Catalysts

Matiwane, A., et al. (2020) investigated zinc(II) carboxylate complexes derived from pyrazolylamine ligands as catalysts for the copolymerization of CO2 and cyclohexene oxide, yielding poly(cyclohexene carbonate). This research demonstrates the potential environmental applications of these complexes in producing valuable polymers from CO2, contributing to sustainable chemical processes Matiwane, A., et al. (2020).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets such as enzymes, receptors, and proteins, leading to diverse therapeutic effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, resulting in the compound’s therapeutic effects .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific structures .

Result of Action

The effects of imidazole derivatives can be diverse due to their broad range of biological activities . These can include effects such as inhibition of enzyme activity, modulation of receptor function, and disruption of protein-protein interactions .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Properties

IUPAC Name

3-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-12(2,3)10-9-11-15(6-4-5-13)7-8-16(11)14-10/h7-9H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCILFVGULMVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 2
3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 3
3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 5
3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Reactant of Route 6
3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

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